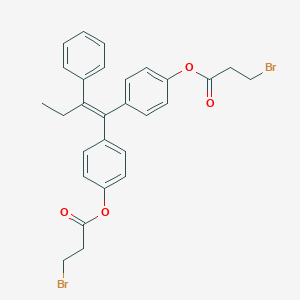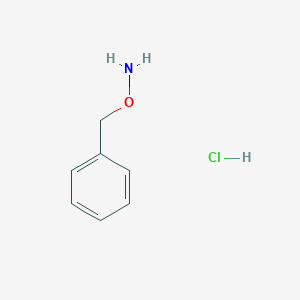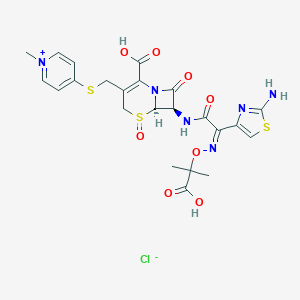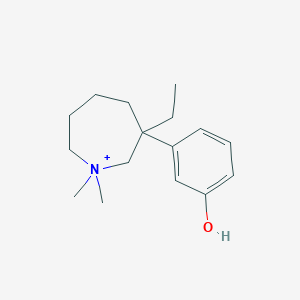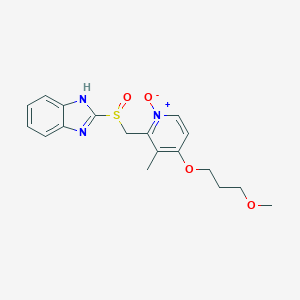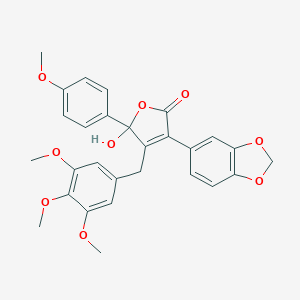
Nortropine
Vue d'ensemble
Description
C'est un intermédiaire dans la décomposition et la réaction de la tropine pour produire de l'acide succinique . Ce composé est principalement utilisé dans la recherche scientifique et a diverses applications en chimie, en biologie et en médecine.
Applications De Recherche Scientifique
Nortropeno Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds and in analytical chemistry for detecting and quantifying various substances
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mécanisme D'action
Target of Action
Nortropine, also known as Nortropenol, is an intermediate in the breakdown of tropine It’s known that compounds having primary hydroxy groups and secondary or tertiary amino groups can interact with this compound .
Mode of Action
This compound, being a highly active nitroxyl radical, can oxidize hydroxy groups and some amino groups upon application of an electric potential . The resulting anodic current depends on the concentration of these functional groups in solution. Thus, it is possible to quantify compounds containing these functional groups by electrochemical methods .
Biochemical Pathways
This compound is involved in the biosynthesis of tropane alkaloids, a process best documented in solanaceous species . Tropane alkaloids are plant specialized metabolites that have evolved as a response to nature’s biotic and abiotic forces . The biosynthesis of these alkaloids involves novel enzymes from different gene families recruited during the course of flowering plant evolution .
Pharmacokinetics (ADME Properties)
These properties are crucial for predicting a drug’s bioavailability . They represent the drug’s disposition process by the body and are determined by its structure .
Result of Action
It’s known that this compound can be used for the electrochemical detection of some drugs by amperometry . Also, it has been suggested that this compound and norpseudotropine are induced under stress conditions by conversion of littorine and hyoscyamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the changes in the δ15N values of this compound and norpseudotropine during degradation by cell suspension cultures of a Pseudomonas strain expressing a specific capacity for tropine catabolism have been studied . This suggests that microbial activity could influence the action of this compound.
Analyse Biochimique
Biochemical Properties
Nortropine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of tropane alkaloids like this compound is best documented on the molecular genetic and biochemical level from solanaceous species . There are currently gaps in the knowledge of enzyme structure-function relationships and how they influence tropane alkaloid biosynthesis .
Cellular Effects
It is known that tropane alkaloids have evolved as a response to nature’s biotic and abiotic forces .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A method has been described which allows both the quantification of nortropane alkaloids and the determination of their natural abundance .
Metabolic Pathways
This compound is involved in several metabolic pathways. An important route for the detoxification of tropane alkaloids like this compound involves N-demethylation to the nor-compounds followed by further degradation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du chlorhydrate de Nortropène implique un traitement en deux étapes du perchlorate de 8-benzyl-nortropan-3-one avec de l'hydrogène activé catalytiquement. La méthode comprend :
- Pré-hydrogénation du perchlorate de 8-benzyl-nortropan-3-one en suspension aqueuse à pression atmosphérique et température ambiante en utilisant un catalyseur au palladium.
- Récupération du catalyseur par filtration, suivie du passage du filtrat sur un échangeur d'anions.
- Rotation turbulente de la solution alcaline réagissante avec de l'hydrogène activé par du nickel de Raney à pression atmosphérique et température ambiante à 100-1500 rotations par minute .
Méthodes de production industrielle : La production industrielle du chlorhydrate de Nortropène suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité économique et environnementale, garantissant un rendement et une pureté élevés du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de Nortropène subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.
Substitution : Le chlorhydrate de Nortropène peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les radicaux nitroxyles sont formés en utilisant des agents oxydants ou en appliquant un potentiel électrique.
Réduction : Des catalyseurs tels que le palladium ou le nickel de Raney sont utilisés dans les réactions de réduction
Substitution : Divers réactifs peuvent être utilisés en fonction du produit de substitution souhaité.
Principaux produits formés :
Oxydation : Formation de radicaux nitroxyles.
Réduction : Diverses formes réduites du composé.
Substitution : Différents dérivés substitués du chlorhydrate de Nortropène.
4. Applications de la recherche scientifique
Le chlorhydrate de Nortropène a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés et en chimie analytique pour détecter et quantifier diverses substances
Biologie : Employé dans des études impliquant des réactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de divers produits chimiques et comme réactif dans les procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de Nortropène implique son interaction avec des cibles et des voies moléculaires spécifiques :
Cibles moléculaires : Le composé interagit avec les enzymes et les récepteurs, influençant leur activité.
Voies impliquées : Il participe à des voies métaboliques, conduisant à la formation de divers métabolites et intermédiaires.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de Nortropène est unique par rapport à d'autres composés similaires en raison de sa structure et de sa réactivité spécifiques :
Propriétés
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-09-0 | |
| Record name | endo nortropine base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nortropine?
A1: this compound has a molecular formula of C7H13NO and a molecular weight of 127.186 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, ], Infrared Spectroscopy (IR) [], and Mass Spectrometry (MS) [, ]. These techniques provide information about its structure, functional groups, and fragmentation patterns.
Q3: How do structural modifications of this compound affect its biological activity?
A: Modifications to the this compound scaffold, such as esterification with benzoic acid derivatives [], influence its pharmacological properties. For example, introducing different substituents on the benzene ring can alter its binding affinity to muscarinic receptors []. The addition of an N-ethyl-nortropine-benzhydrylether moiety has been investigated for potential use in treating drug-induced extrapyramidal hyperkinetic reactions [].
Q4: Can you elaborate on the structure-activity relationship of this compound derivatives as muscarinic receptor antagonists?
A: Research into this compound esters, specifically benzilic acid this compound esters [], highlights the impact of structural modifications on their anticholinergic activity. The quaternization of these esters results in configurational isomers with varying pharmacological profiles.
Q5: How is this compound used in electrochemistry?
A: this compound serves as a precursor for synthesizing this compound-N-oxyl (NNO) [, , , , ], a highly active nitroxyl radical used as an electrocatalyst. NNO exhibits superior catalytic activity compared to TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the electro-oxidation of alcohols [, , ] and amines [, ] under physiological conditions.
Q6: What is known about the bacterial metabolism of this compound?
A: Studies using Pseudomonas strain AT3 [, , ] have provided insights into this compound degradation. The pathway involves the removal of the methyl group from tropine to form this compound, which is further catabolized via 6-hydroxycyclohepta-1,4-dione. Interestingly, while tropine dehydrogenase is induced by growth on tropine, it is not directly involved in tropine's catabolic pathway [].
Q7: What is the role of kinetic isotope effects in understanding this compound degradation?
A: Kinetic isotope effects (KIEs) have been instrumental in elucidating the mechanism of C-N bond cleavage during this compound degradation by Pseudomonas AT3 []. The inverse 15N KIE observed suggests that C-N bond rupture, not the cytochrome P450 monooxygenase-catalyzed hydrogen abstraction, is the rate-limiting step in this pathway [].
Q8: How is this compound quantified in biological samples?
A: Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is a valuable tool for quantifying this compound, especially when analyzing the natural abundance of 15N []. Derivatization techniques, such as converting this compound into its ethylcarbamate ester, are employed to improve its volatility and suitability for GC analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


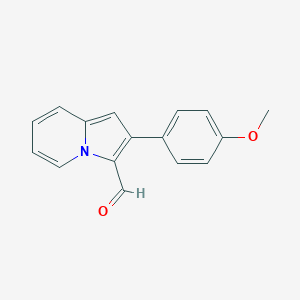
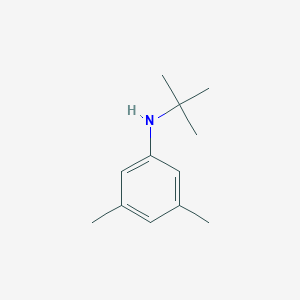

![2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B26619.png)

